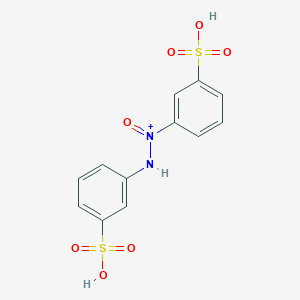

Azoxybenzene-3,3'-disulfonic acid

Vue d'ensemble

Description

Azoxybenzene-3,3’-disulfonic acid (CAS No. 64989-23-7) is a chemical compound characterized by its molecular structure, which consists of two phenyl rings connected by an azo bond and bearing two sulfonic acid groups . It is also known as benzenesulfonic acid, 3,3’-azoxybis- . This compound has intriguing photochemical properties and has found applications in various fields.

Synthesis Analysis

Several synthetic methods exist for azo compounds, including azo coupling reactions, Mills reactions, and Wallach reactions . The Wallach reaction, in particular, transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media. Researchers have also reported other preparative methods for azo compounds.

Molecular Structure Analysis

The molecular formula of Azoxybenzene-3,3’-disulfonic acid is C12H10N2O7S2 , with a molecular weight of 358.35 g/mol . Its structure comprises two phenyl rings connected by an azo (N=N) bond, and it bears two sulfonic acid groups. The efficient cis-trans isomerization of azobenzenes in the presence of appropriate radiation makes them excellent candidates for molecular switches.

Chemical Reactions Analysis

Azoxybenzene-3,3’-disulfonic acid can participate in various chemical reactions. For instance, it can undergo oxidation reactions , leading to the formation of different derivatives. The influence of the chemical nature and position of substituents on the reactions of azoxybenzenes, including the Wallach rearrangement, has been studied .

Mécanisme D'action

The unique photoisomerization-induced geometrical change of azobenzenes affects their electron distribution, influencing their affinity to certain chemical species. In the case of Azoxybenzene-3,3’-disulfonic acid, this property allows it to function as a photoswitch, responding to appropriate radiation by switching between the thermodynamically stable trans isomer and the metastable cis isomer .

Orientations Futures

Research on azobenzenes continues to evolve, especially regarding their integration into materials for dynamically controlling material properties and biological phenomena. Expect further developments in the fields of chemical sensing, organic transistors, and cell signaling, where azobenzenes may play a central role .

: New tricks and emerging applications from contemporary azobenzene research : ChemicalBook: Azoxybenzene-3,3’-disulfonic acid : Synthesis of azobenzenes: the coloured pieces of molecular materials

Propriétés

IUPAC Name |

oxo-(3-sulfoanilino)-(3-sulfophenyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O7S2/c15-14(10-4-2-6-12(8-10)23(19,20)21)13-9-3-1-5-11(7-9)22(16,17)18/h1-8H,(H2-,13,15,16,17,18,19,20,21)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYDWOCVACNDFP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N[N+](=O)C2=CC(=CC=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O7S2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Benzo[c]carbazole, 10-methyl-7-phenyl-](/img/structure/B3276842.png)

![Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone](/img/structure/B3276873.png)

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)

![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B3276882.png)

![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)